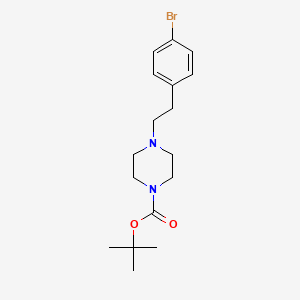

tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl-4-(4-Bromphenylethyl)piperazin-1-carboxylat: ist eine organische Verbindung mit der Summenformel C17H25BrN2O2 und einem Molekulargewicht von 369,3 g/mol . Es ist ein Derivat von Piperazin, einer heterocyclischen organischen Verbindung, und zeichnet sich durch das Vorhandensein einer Bromphenylethylgruppe und einer tert-Butyl-Estergruppe aus. Diese Verbindung wird häufig als Zwischenprodukt in der organischen Synthese verwendet und hat vielfältige Anwendungen in der wissenschaftlichen Forschung und Industrie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-4-(4-Bromphenylethyl)piperazin-1-carboxylat umfasst typischerweise die folgenden Schritte :

Bildung von 4-(4-Bromphenylethyl)piperazin: Dieser Schritt beinhaltet die Reaktion von 4-Bromphenylethylamin mit Piperazin in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.

Veresterung: Das resultierende 4-(4-Bromphenylethyl)piperazin wird dann mit tert-Butylchlorformiat in Gegenwart einer Base wie Triethylamin umgesetzt, um tert-Butyl-4-(4-Bromphenylethyl)piperazin-1-carboxylat zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von tert-Butyl-4-(4-Bromphenylethyl)piperazin-1-carboxylat folgt ähnlichen Synthesewegen, kann aber die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu gehören die Kontrolle der Temperatur, der Reaktionszeit und die Verwendung von Lösungsmitteln, um die Reaktionen zu erleichtern.

Chemische Reaktionsanalyse

Arten von Reaktionen:

Substitutionsreaktionen: tert-Butyl-4-(4-Bromphenylethyl)piperazin-1-carboxylat kann aufgrund des Vorhandenseins des Bromatoms nucleophile Substitutionsreaktionen eingehen. Häufige Reagenzien sind Natriumazid, Kaliumcyanid und verschiedene Amine.

Reduktionsreaktionen: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden, um das entsprechende Amin zu bilden.

Oxidationsreaktionen: Die Oxidation von tert-Butyl-4-(4-Bromphenylethyl)piperazin-1-carboxylat kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid erreicht werden.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Natriumazid, Kaliumcyanid, Amine; üblicherweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; üblicherweise in wasserfreien Lösungsmitteln wie Tetrahydrofuran (THF) oder Diethylether durchgeführt.

Oxidation: Kaliumpermanganat, Chromtrioxid; üblicherweise in wässrigen oder organischen Lösungsmitteln unter sauren oder basischen Bedingungen durchgeführt.

Hauptprodukte, die gebildet werden:

Substitution: Bildung von Aziden, Nitrilen oder substituierten Aminen.

Reduktion: Bildung von primären oder sekundären Aminen.

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium azide, potassium cyanide, and various amines.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine.

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in aqueous or organic solvents under acidic or basic conditions.

Major Products Formed:

Substitution: Formation of azides, nitriles, or substituted amines.

Reduction: Formation of primary or secondary amines.

Oxidation: Formation of carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

Chemie:

- Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen, einschließlich Pharmazeutika und Agrochemikalien, verwendet.

- Wird bei der Entwicklung neuer Synthesemethoden und Reaktionsmechanismen eingesetzt.

Biologie:

- Wird auf seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten, untersucht.

- Wird bei der Gestaltung und Synthese von bioaktiven Molekülen und Medikamentenkandidaten verwendet.

Medizin:

- Wird auf seine möglichen therapeutischen Anwendungen untersucht, darunter als Vorstufe für die Synthese von Medikamenten, die auf neurologische Erkrankungen und Krebs abzielen.

- Wird in der medizinischen Chemieforschung zur Entwicklung neuer pharmakologisch aktiver Verbindungen verwendet.

Industrie:

- Wird bei der Produktion von Spezialchemikalien und fortschrittlichen Materialien eingesetzt.

- Wird als Baustein bei der Synthese von Polymeren und anderen Hochleistungsmaterialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-4-(4-Bromphenylethyl)piperazin-1-carboxylat hängt von seiner spezifischen Anwendung und dem beteiligten Zielmolekül oder -weg ab . Im Allgemeinen kann die Verbindung mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen, Rezeptoren und Nukleinsäuren, interagieren, um ihre Wirkungen auszuüben. Das Vorhandensein der Bromphenylethylgruppe und des Piperazinrings ermöglicht spezifische Wechselwirkungen mit biologischen Molekülen, was zu einer Modulation ihrer Aktivität und Funktion führt.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate depends on its specific application and the target molecule or pathway involved . In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, to exert its effects. The presence of the bromophenethyl group and the piperazine ring allows for specific interactions with biological molecules, leading to modulation of their activity and function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- tert-Butyl-4-(4-Bromphenyl)piperazin-1-carboxylat

- tert-Butyl-4-(Brommethyl)piperazin-1-carboxylat

- tert-Butyl-4-(4-Aminophenyl)piperazin-1-carboxylat

Vergleich:

- tert-Butyl-4-(4-Bromphenylethyl)piperazin-1-carboxylat ist durch das Vorhandensein der Bromphenylethylgruppe einzigartig, die spezifische chemische und biologische Eigenschaften verleiht.

- tert-Butyl-4-(4-Bromphenyl)piperazin-1-carboxylat hat eine ähnliche Struktur, fehlt aber die Ethylverknüpfung, was seine Reaktivität und Wechselwirkungen beeinflusst.

- tert-Butyl-4-(Brommethyl)piperazin-1-carboxylat unterscheidet sich in der Position des Bromatoms, was zu unterschiedlichen Substitutionsmustern und Reaktivitäten führt.

- tert-Butyl-4-(4-Aminophenyl)piperazin-1-carboxylat enthält eine Aminogruppe anstelle eines Bromatoms, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Biologische Aktivität

tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

- Molecular Formula : C15H21BrN2O2

- CAS Number : 352437-09-3

- Synonyms : 1-Boc-4-(4-Bromophenyl)piperazine, tert-Butoxycarbonyl-4-(4-bromophenyl)piperazine

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Pathogen Growth : Studies have shown that compounds similar to this compound can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria.

- Antitumor Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

A study evaluated various analogs for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The results are summarized in the table below:

| Compound | MIC (µM) | % Inhibition (HepG2) |

|---|---|---|

| This compound | TBD | TBD |

| 4PP-1 | 6.3 | >80 |

| 4PP-2 | 2.0 | TBD |

| 4PP-3 | 6.8 | TBD |

Note: TBD indicates that data is to be determined or was not available in the study.

Antitumor Activity

In vitro studies have indicated that this compound can affect cell viability in various cancer cell lines. For example, it demonstrated significant cytotoxicity against HepG2 liver cancer cells at concentrations lower than those required for significant toxicity in normal cells.

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers synthesized a series of piperazine derivatives, including this compound, and tested their activity against M. tuberculosis. The results indicated that modifications in the piperazine structure significantly affected antimicrobial potency, with specific substitutions leading to enhanced activity.

Case Study 2: Antitumor Potential

Another investigation focused on the compound's ability to induce apoptosis in breast cancer cell lines. The study found that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a mechanism involving the intrinsic apoptotic pathway.

Eigenschaften

Molekularformel |

C17H25BrN2O2 |

|---|---|

Molekulargewicht |

369.3 g/mol |

IUPAC-Name |

tert-butyl 4-[2-(4-bromophenyl)ethyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-8-14-4-6-15(18)7-5-14/h4-7H,8-13H2,1-3H3 |

InChI-Schlüssel |

IWXFMHRMIWWUCZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.